molecular formula C17H21N3O2S B2864321 3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide CAS No. 1797895-66-9

3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide

Cat. No. B2864321
M. Wt: 331.43
InChI Key: QWAZWJDQUMQNFP-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a small molecule that is synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Immunomodulating Activity

A series of compounds related to 3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide were synthesized and evaluated for their immunomodulating activity. Specifically, these compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. One such compound, 3-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol- 3-yl]-3-oxo-N-phenyl-propanamide, was effective in preventing adjuvant-induced arthritis in rats (Doria et al., 1991).

Antidepressant Potential

Compounds structurally similar to 3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide, specifically N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, have been identified as potential antidepressants with reduced side effects compared to traditional treatments. This was concluded based on their potency in standard antidepressant assays in animals (Bailey et al., 1985).

Antimicrobial and Anti-Inflammatory Agents

A new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which are structurally related to 3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide, were prepared and evaluated for their anti-bacterial and antifungal activities. Selected compounds from this series were also screened for their anti-inflammatory activity (Kendre et al., 2015).

Analgesic, Antipyretic, and Antiaggregating Activities

N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides, related to the structure of 3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide, were synthesized and found to exhibit moderate antiinflammatory, analgesic, antipyretic activities in rats or mice, and platelet antiaggregating activity (Menozzi et al., 1993).

Generation of Structurally Diverse Library

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, similar to 3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide, was used to generate a structurally diverse library of compounds. This involved different types of alkylation and ring closure reactions, leading to the synthesis of a variety of dithiocarbamates, thioethers, and pyrazolines (Roman, 2013).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-17(8-11-23-16-4-2-1-3-5-16)19-14-12-18-20(13-14)15-6-9-22-10-7-15/h1-5,12-13,15H,6-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAZWJDQUMQNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)propanamide

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